![molecular formula C6H9NOS B1461303 4-Isothiocyanatooxane CAS No. 1153383-87-9](/img/structure/B1461303.png)
4-Isothiocyanatooxane
Overview
Description
4-Isothiocyanatooxane is a chemical compound with the CAS Number: 1153383-87-9. It has a molecular weight of 143.21 and its IUPAC name is 4-isothiocyanatotetrahydro-2H-pyran . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Isothiocyanatooxane is 1S/C6H9NOS/c9-5-7-6-1-3-8-4-2-6/h6H,1-4H2 . The InChI key is VMLNCTOKRLKLEK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Isothiocyanatooxane is a liquid in its physical form . It has a molecular weight of 143.21 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Anticarcinogenic Properties
Isothiocyanates, including 4-Isothiocyanatooxane, have been studied for their potential anticarcinogenic properties. They are known to inhibit the development of cancer by modulating enzyme activity and promoting apoptosis in malignant cells . This compound could be pivotal in the development of chemopreventive drugs.
Anti-Inflammatory Effects
The anti-inflammatory effects of isothiocyanates are well-documented. They can modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other chronic inflammatory diseases .
Antioxidative Activities
Isothiocyanates have antioxidative properties that protect cells from oxidative stress, which is implicated in aging and various diseases. Research on 4-Isothiocyanatooxane could lead to new antioxidants that help mitigate these issues .
Neuroprotective Applications
Emerging studies suggest that isothiocyanates may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease by preventing neuronal damage .
Cardioprotective Effects
The potential cardioprotective effects of isothiocyanates are being explored. They may reduce the risk of cardiovascular diseases by improving endothelial function and reducing arterial plaque formation .
Antidiabetic Potential
Isothiocyanates, including 4-Isothiocyanatooxane, may have applications in managing diabetes. They can influence glucose and lipid metabolism, which is crucial in the treatment and management of diabetes .
Food Preservation
Due to their biocidal properties, isothiocyanates are used in food preservation. 4-Isothiocyanatooxane could be utilized as a natural preservative in various food products, enhancing shelf life and safety .
Agricultural Applications
Isothiocyanates have shown promise as bioherbicidal and biopesticidal agents. The application of 4-Isothiocyanatooxane in agriculture could lead to more sustainable pest management practices .
Safety and Hazards
The safety information for 4-Isothiocyanatooxane includes several hazard statements: H302, H315, H318, H334, H335 . The precautionary statements include P261, P264, P270, P271, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P310, P312, P330, P332+P313, P342+P311, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and is associated with the pictograms GHS05, GHS07, GHS08 .
Mechanism of Action
Target of Action
Isothiocyanates, a group to which 4-isothiocyanatooxane belongs, are known to have chemoprotective actions, and their targets are often associated with cancer chemoprevention .
Mode of Action
Isothiocyanates are thought to exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation .
Biochemical Pathways
For instance, they are involved in stress response pathways such as the glyoxalase system and the ascorbate-glutathione pathway, which play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Pharmacokinetics
Understanding the thermodynamics, kinetics, and chemical activity of similar compounds in multistate systems is crucial to demonstrate structures that confer color to plant function .
Result of Action
Isothiocyanates have been shown to have cytostatic and cytotoxic effects, mediated by g2 cell cycle arrest, apoptosis induction, and suppression of autophagy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Isothiocyanatooxane. For instance, the biosynthesis of similar compounds can be influenced by multiple factors, including genetic background and environmental conditions . .
properties
IUPAC Name |
4-isothiocyanatooxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c9-5-7-6-1-3-8-4-2-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLNCTOKRLKLEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656238 | |
Record name | 4-Isothiocyanatooxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isothiocyanatooxane | |
CAS RN |
1153383-87-9 | |
Record name | 4-Isothiocyanatooxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isothiocyanatooxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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